molecular formula C15H11ClN4 B10798169 6-chloro-N-[(Z)-naphthalen-2-ylmethylideneamino]pyrazin-2-amine

6-chloro-N-[(Z)-naphthalen-2-ylmethylideneamino]pyrazin-2-amine

Cat. No.: B10798169
M. Wt: 282.73 g/mol
InChI Key: PQYRTCLHHVFISH-LSCVHKIXSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

6-chloro-N-[(Z)-naphthalen-2-ylmethylideneamino]pyrazin-2-amine is a heterocyclic compound that features a pyrazine ring substituted with a chloro group and a naphthylmethylideneamino group.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-chloro-N-[(Z)-naphthalen-2-ylmethylideneamino]pyrazin-2-amine typically involves the condensation of 6-chloropyrazin-2-amine with naphthalen-2-carbaldehyde under acidic or basic conditions. The reaction proceeds via the formation of an imine intermediate, which is stabilized by the aromatic naphthalene ring .

Industrial Production Methods

This could include the use of catalysts, controlled temperature, and pressure conditions, as well as purification techniques such as recrystallization or chromatography .

Chemical Reactions Analysis

Types of Reactions

6-chloro-N-[(Z)-naphthalen-2-ylmethylideneamino]pyrazin-2-amine can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

6-chloro-N-[(Z)-naphthalen-2-ylmethylideneamino]pyrazin-2-amine has been explored for its potential in various scientific research applications:

Mechanism of Action

The mechanism of action of 6-chloro-N-[(Z)-naphthalen-2-ylmethylideneamino]pyrazin-2-amine involves its interaction with specific molecular targets within bacterial cells. The compound is believed to inhibit the synthesis of essential biomolecules, leading to the disruption of bacterial growth and replication. The exact molecular pathways and targets are still under investigation, but it is thought to interfere with the function of enzymes involved in nucleic acid synthesis .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

6-chloro-N-[(Z)-naphthalen-2-ylmethylideneamino]pyrazin-2-amine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the naphthylmethylideneamino group enhances its potential as a therapeutic agent by improving its binding affinity to molecular targets and increasing its stability .

Properties

Molecular Formula

C15H11ClN4

Molecular Weight

282.73 g/mol

IUPAC Name

6-chloro-N-[(Z)-naphthalen-2-ylmethylideneamino]pyrazin-2-amine

InChI

InChI=1S/C15H11ClN4/c16-14-9-17-10-15(19-14)20-18-8-11-5-6-12-3-1-2-4-13(12)7-11/h1-10H,(H,19,20)/b18-8-

InChI Key

PQYRTCLHHVFISH-LSCVHKIXSA-N

Isomeric SMILES

C1=CC=C2C=C(C=CC2=C1)/C=N\NC3=CN=CC(=N3)Cl

Canonical SMILES

C1=CC=C2C=C(C=CC2=C1)C=NNC3=CN=CC(=N3)Cl

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.